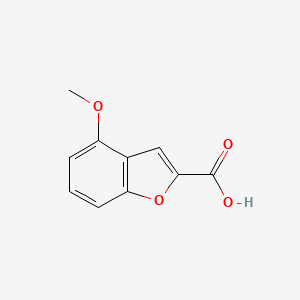

4-Methoxybenzofuran-2-carboxylic acid

Descripción general

Descripción

4-Methoxybenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H8O4 . It has an average mass of 192.168 Da and a monoisotopic mass of 192.042252 Da . The compound is also known by other names such as 2-Benzofurancarboxylic acid, 4-methoxy- .

Molecular Structure Analysis

The InChI code for 4-Methoxybenzofuran-2-carboxylic acid is 1S/C10H8O4/c1-13-7-3-2-4-8-6 (7)5-9 (14-8)10 (11)12/h2-5H,1H3, (H,11,12) . This indicates the connectivity and hydrogen count of the molecule’s atoms, which can be used to deduce its molecular structure .Physical And Chemical Properties Analysis

4-Methoxybenzofuran-2-carboxylic acid has a density of 1.3±0.1 g/cm3, a boiling point of 352.4±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 63.0±3.0 kJ/mol and a flash point of 166.9±22.3 °C .Aplicaciones Científicas De Investigación

- Biological Activity : 4-Methoxybenzofuran-2-carboxylic acid and its derivatives have demonstrated significant anticancer activity. Researchers have explored their effects on various cancer cell lines, including leukemia, lung cancer, colon cancer, melanoma, and ovarian cancer .

- In Vitro Studies : Some benzofuran derivatives, including 4-methoxybenzofuran-2-carboxylic acid, have shown antibacterial activity against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .

- BMP2–ERK–ATF4 Axis : A study found that 4-methoxybenzofuran compound I-9 increased the number of osteoblasts in aged mice. It may play a role in promoting bone health .

- Ubiquitous in Nature : Benzofuran compounds, including 4-methoxybenzofuran-2-carboxylic acid, are widespread in higher plants. They serve as a natural product source for drug discovery .

- Ring Construction Methods : Novel methods for constructing benzofuran rings have been discovered. For instance, a unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran compounds. Proton quantum tunneling also yields benzofuran rings with high yield and fewer side reactions .

- Lead Compounds : Due to their biological activities, benzofuran derivatives like 4-methoxybenzofuran-2-carboxylic acid are considered potential natural drug lead compounds . Researchers continue to explore their therapeutic applications .

Anticancer Potential

Antibacterial Properties

Bone Health and Osteoblasts

Natural Product Sources

Chemical Synthesis

Drug Prospects

Safety and Hazards

The safety information for 4-Methoxybenzofuran-2-carboxylic acid indicates that it may be harmful to aquatic life . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant . More detailed safety data can be found in the compound’s Material Safety Data Sheet .

Mecanismo De Acción

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran compounds are known to interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways, leading to their downstream effects .

Result of Action

Benzofuran compounds are known to have various effects at the molecular and cellular level, contributing to their biological activities .

Propiedades

IUPAC Name |

4-methoxy-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-7-3-2-4-8-6(7)5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGOMFYYKYOPFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

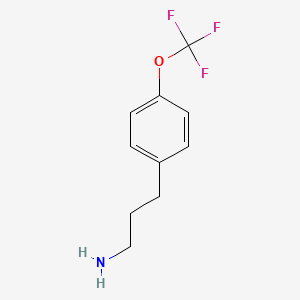

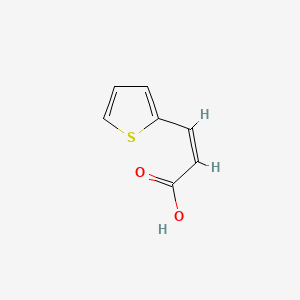

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

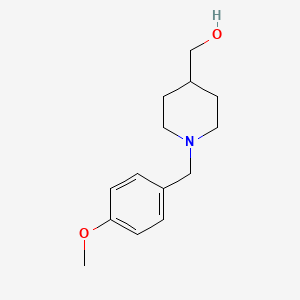

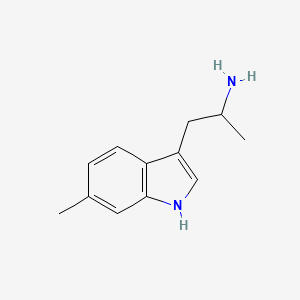

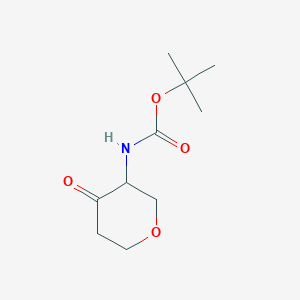

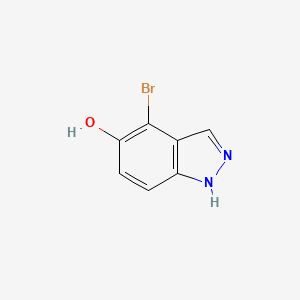

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3180924.png)